molecular formula C21H30O4 B1606842 21-Hydroxy-5b-pregnane-3,11,20-trione CAS No. 10417-86-4

21-Hydroxy-5b-pregnane-3,11,20-trione

Cat. No.: B1606842
CAS No.: 10417-86-4
M. Wt: 346.5 g/mol
InChI Key: ZDUVZJUTJOBJHS-XYEQKYNMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-Hydroxy-5b-pregnane-3,11,20-trione typically involves the reduction of 11-dehydrocorticosterone using the enzyme 3-oxo-5beta-steroid 4-dehydrogenase (EC 1.3.99.6) . This reaction is a crucial step in the C21-steroid hormone metabolism pathway.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar enzymatic reduction processes are employed on a larger scale to produce this compound for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

21-Hydroxy-5b-pregnane-3,11,20-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various hydroxylated and ketone derivatives of the original compound. For example, the reduction of this compound can yield 3alpha,20alpha,21-trihydroxy-5beta-pregnane-11-one .

Scientific Research Applications

21-Hydroxy-5b-pregnane-3,11,20-trione has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.

    Biology: This compound is studied for its role in steroid hormone metabolism and its effects on various biological processes.

    Medicine: Research on this compound includes its potential therapeutic applications in treating conditions related to steroid hormone imbalances.

    Industry: It is used in the production of steroidal drugs and other pharmaceutical products

Mechanism of Action

The mechanism of action of 21-Hydroxy-5b-pregnane-3,11,20-trione involves its role as a metabolite in the C21-steroid hormone metabolism pathway. It is converted from 11-dehydrocorticosterone and further metabolized to form other steroidal hormones . The molecular targets and pathways involved include various enzymes and receptors that regulate steroid hormone synthesis and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in the C21-steroid hormone metabolism pathway and its involvement in the synthesis of other important steroidal hormones. Its unique structure and reactivity make it a valuable compound for research in steroid chemistry and biology .

Properties

IUPAC Name

(5R,8S,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12,14-16,19,22H,3-11H2,1-2H3/t12-,14+,15+,16-,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUVZJUTJOBJHS-XYEQKYNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201019218
Record name 21-Hydroxy-5beta-pregnane-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10417-86-4
Record name 5β-Pregnan-21-ol-3,11,20-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10417-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 21-Hydroxy-5beta-pregnane-3,11,20-trione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010417864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC79098
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 21-Hydroxy-5beta-pregnane-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21-HYDROXY-5.BETA.-PREGNANE-3,11,20-TRIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/782BF6Q44B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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21-Hydroxy-5b-pregnane-3,11,20-trione
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